molecular formula C7H5BrF2N2O2 B1510255 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline CAS No. 1381944-44-0

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Cat. No. B1510255
M. Wt: 267.03 g/mol
InChI Key: FXWJIGIKWQZDQR-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is highly soluble in organic solvents. This compound has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Homogeneous and Rapid Synthesis Techniques

Research into related compounds, such as 4-bromo-3-methylanisole, illustrates advances in synthesis techniques. A study demonstrated the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system, highlighting the efficiency and selectivity benefits of modern synthesis methods over traditional batch processes. This approach could be relevant for synthesizing compounds like 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, offering potential improvements in yield, purity, and reaction speed (Xie et al., 2020).

Fluorescent Sensing Applications

The development of molecularly imprinted fluorescent sensors for detecting specific compounds in environmental samples represents another relevant application. For example, a novel fluorescent sensor was synthesized for the determination of 4-nitroaniline, showcasing the potential of using similar approaches for detecting derivatives of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in water, with high sensitivity and selectivity (Xie et al., 2020).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of polyfluorinated compounds, such as pentafluorobiphenyl, which have been subjected to bromination and nitrification, indicate the chemical reactivity and potential applications of fluorinated and brominated anilines in creating specialized organic molecules. This research highlights the versatility of halogenated and nitro-substituted compounds in organic synthesis and material science (Brown et al., 1969).

Advanced Material Applications

Studies on compounds like 4-bromoanisole, used as a processing additive in organic photovoltaic devices, show the potential application of brominated and nitro-substituted compounds in enhancing the performance of semiconducting polymers. These materials can improve phase separation, purity, and the efficiency of photovoltaic devices, indicating a possible area of application for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in the development of electronic materials and devices (Liu et al., 2012).

properties

IUPAC Name

4-bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2N2O2/c1-11-7-4(12(13)14)2-3(8)5(9)6(7)10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWJIGIKWQZDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743037
Record name 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

CAS RN

1381944-44-0
Record name Benzenamine, 4-bromo-2,3-difluoro-N-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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